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Compound of Interest

Compound Name:
N-(5-Bromopyrimidin-2-

yl)acetamide

Cat. No.: B112143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(5-Bromopyrimidin-
2-yl)acetamide and its subsequent derivatization through Suzuki-Miyaura cross-coupling. The

pyrimidine core is a prevalent scaffold in medicinal chemistry, and the bromo-substituent at the

C5 position serves as a versatile synthetic handle for introducing molecular diversity. The N-

acetamide group modulates the electronic properties of the pyrimidine ring and provides a

hydrogen bond donor, which can be crucial for biological activity.

The following protocols detail a high-yield, three-step synthesis route starting from

commercially available 2-aminopyrimidine. This includes the bromination of the pyrimidine ring,

acetylation of the amino group, and the palladium-catalyzed cross-coupling to generate a

library of N-(5-arylpyrimidin-2-yl)acetamide derivatives.

Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine
(Precursor)
This protocol outlines the selective bromination of 2-aminopyrimidine at the 5-position using N-

Bromosuccinimide (NBS).

Materials:
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2-Aminopyrimidine

N-Bromosuccinimide (NBS)

Acetonitrile (CH₃CN)

Deionized Water (H₂O)

Ice bath

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Buchner funnel and filter flask

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile (approx. 10 mL

per gram of starting material).

Cool the solution in an ice bath with continuous stirring.

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature overnight in the dark.

Monitor the reaction completion using Thin Layer Chromatography (TLC).

Once the reaction is complete, concentrate the mixture under reduced pressure using a

rotary evaporator to remove the acetonitrile.

Wash the resulting solid residue with deionized water (approx. 40 mL per gram of initial

starting material).
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Collect the white solid product by suction filtration using a Buchner funnel.

Dry the product in a vacuum oven to obtain pure 2-amino-5-bromopyrimidine.

Quantitative Data Summary (Protocol 1)

Reactant Molar Eq.
Molecular Weight (
g/mol )

Notes

2-Aminopyrimidine 1.0 95.10 Starting material

N-Bromosuccinimide

(NBS)
1.05 177.98 Brominating agent

Product 173.99
2-Amino-5-

bromopyrimidine

Typical Yield ~97%[1]

Protocol 2: Synthesis of N-(5-Bromopyrimidin-2-
yl)acetamide (Core Compound)
This protocol describes the acetylation of 2-amino-5-bromopyrimidine using acetic anhydride.

This method is adapted from the high-yield acetylation of 2-aminopyridine.[2]

Materials:

2-Amino-5-bromopyrimidine

Acetic Anhydride ((CH₃CO)₂O)

Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath
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Filtration apparatus

Procedure:

Place 2-amino-5-bromopyrimidine (1.0 eq) in a round-bottom flask.

Add acetic anhydride (2.2 eq). The acetic anhydride acts as both the acetylating agent and

the solvent.

Heat the mixture to reflux (approximately 140°C) and maintain for 1 hour.

Monitor the reaction for the consumption of the starting material by TLC.

After completion, cool the reaction mixture to room temperature, which should induce

precipitation of the product.

Dilute the mixture with a small amount of cold water and collect the solid product by filtration.

Wash the collected solid with cold water to remove any excess acetic acid and anhydride.

Dry the product under vacuum to yield N-(5-Bromopyrimidin-2-yl)acetamide.

Quantitative Data Summary (Protocol 2)

Reactant Molar Eq.
Molecular Weight (
g/mol )

Notes

2-Amino-5-

bromopyrimidine
1.0 173.99

Starting material from

Protocol 1

Acetic Anhydride 2.2 102.09
Acetylating agent and

solvent

Product 216.04
N-(5-Bromopyrimidin-

2-yl)acetamide

Expected Yield
>95% (based on

analogue)[2]
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Protocol 3: Synthesis of N-(5-Arylpyrimidin-2-
yl)acetamide Derivatives via Suzuki-Miyaura Coupling
This general protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-(5-
Bromopyrimidin-2-yl)acetamide with various arylboronic acids.[2]

Materials:

N-(5-Bromopyrimidin-2-yl)acetamide

Arylboronic Acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium Phosphate (K₃PO₄)

1,4-Dioxane

Deionized Water (H₂O)

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

Schlenk flask or similar reaction vessel for inert atmosphere

Magnetic stirrer and stir bar

Heating mantle or oil bath with temperature control

Inert gas supply (Nitrogen or Argon)

Separatory funnel

Rotary evaporator
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Column chromatography setup

Procedure:

To a Schlenk flask, add N-(5-Bromopyrimidin-2-yl)acetamide (1.0 eq), the desired

arylboronic acid (1.1 eq), potassium phosphate (1.5 eq), and

tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2 mL dioxane and 0.5 mL water for 0.1 g of

starting material).

Stir the mixture at room temperature for 30 minutes to ensure proper mixing.

Heat the reaction mixture to 85-95°C and stir for 12-16 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and filter to remove insoluble salts.

Dilute the filtrate with ethyl acetate (approx. 50 mL) and transfer to a separatory funnel.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude residue by column chromatography (e.g., using a silica gel stationary phase

and a hexane/ethyl acetate mobile phase) to obtain the pure N-(5-arylpyrimidin-2-

yl)acetamide derivative.

Quantitative Data for Suzuki Coupling Derivatives

The following table summarizes results from the synthesis of analogous compounds,

demonstrating the versatility of the Suzuki coupling with various arylboronic acids.[2]
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Arylboronic Acid Derivative Product Yield

3,5-Dimethylphenyl Good

4-Methoxyphenyl Good

4-Methylphenyl Moderate

3-Nitrophenyl Moderate

4-Chlorophenyl Good

4-Fluorophenyl Good
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Caption: Synthetic workflow for N-(5-Bromopyrimidin-2-yl)acetamide derivatives.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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